Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[(1,1-dioxothiolan-3-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-14(2,3)20-13(17)16-7-4-11(5-8-16)15-12-6-9-21(18,19)10-12/h11-12,15H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLKQJSJOVRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate (CAS No. 1154102-47-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 318.43 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a thiolane derivative, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O4S |
| Molecular Weight | 318.43 g/mol |
| CAS Number | 1154102-47-2 |
| Purity | Typically 95% |
Research indicates that compounds similar to this compound may interact with various biological pathways, including enzyme inhibition and receptor modulation. The presence of the thiolane moiety suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
Pharmacological Studies
Various studies have highlighted the pharmacological potential of related compounds, focusing on their effects on different biological systems:
- Antioxidant Activity : Compounds with thiolane structures have demonstrated significant antioxidant properties, which may contribute to their protective effects against cellular damage caused by reactive oxygen species (ROS).
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating a potential role in treating neurodegenerative diseases.
Study 1: Antioxidant Properties
In a study evaluating the antioxidant capacity of various thiolane derivatives, this compound was tested for its ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting its utility as a therapeutic agent for oxidative stress-related conditions.
Study 2: Enzyme Interaction
A pharmacokinetic study assessed the interaction of this compound with cytochrome P450 enzymes. Results indicated that it could act as a moderate inhibitor of specific isoforms, which may affect the metabolism of co-administered drugs.
Future Research Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
